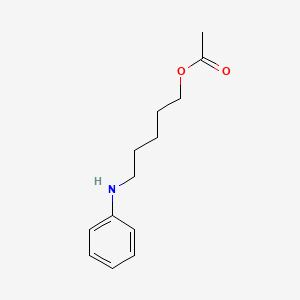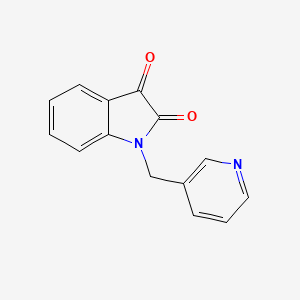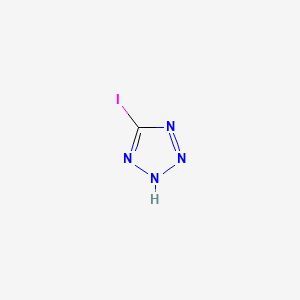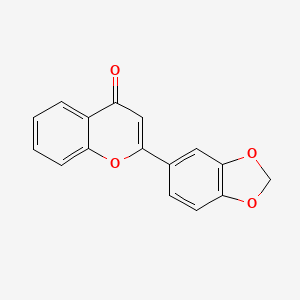
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol typically involves the reaction of 2-aminoethanol with propionaldehyde under acidic or basic conditions to form the oxazolidine ring. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products are halides or alkylated derivatives.
科学的研究の応用
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
類似化合物との比較
Similar Compounds
- 2-(1,3-Oxazolidin-3-yl)ethanol
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
- (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Uniqueness
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol is unique due to its specific structural features, such as the propyl group attached to the oxazolidine ring This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
特性
CAS番号 |
17816-77-2 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
2-(2-propyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-2-3-8-9(4-6-10)5-7-11-8/h8,10H,2-7H2,1H3 |
InChIキー |
VCDQZZAJXYMRHZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1N(CCO1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)

![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)



![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)


![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)

